molecular formula C8H5Br3O2 B11827297 2,4,5-Tribromo-phenol Acetate

2,4,5-Tribromo-phenol Acetate

Cat. No.: B11827297
M. Wt: 372.84 g/mol
InChI Key: XWFKINZCCVZUKE-UHFFFAOYSA-N
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Description

2,4,5-Tribromo-phenol Acetate is an organic compound with the molecular formula C8H5Br3O2 It is a derivative of phenol, where three bromine atoms are substituted at the 2, 4, and 5 positions, and an acetate group is attached to the phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tribromo-phenol Acetate typically involves the bromination of phenol followed by acetylation. The bromination process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in a solvent like acetic acid or chloroform at a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Tribromo-phenol Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated phenol derivatives.

    Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated phenols.

Scientific Research Applications

2,4,5-Tribromo-phenol Acetate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Tribromo-phenol Acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

    2,4,6-Tribromo-phenol: Similar in structure but with bromine atoms at the 2, 4, and 6 positions.

    2,4-Dibromo-phenol: Contains two bromine atoms at the 2 and 4 positions.

    2,5-Dibromo-phenol: Contains two bromine atoms at the 2 and 5 positions.

Comparison: 2,4,5-Tribromo-phenol Acetate is unique due to the specific positioning of the bromine atoms and the presence of the acetate group. This configuration imparts distinct chemical properties and reactivity compared to other brominated phenols. The acetate group also enhances its solubility and potential for further chemical modifications.

Properties

Molecular Formula

C8H5Br3O2

Molecular Weight

372.84 g/mol

IUPAC Name

(2,4,5-tribromophenyl) acetate

InChI

InChI=1S/C8H5Br3O2/c1-4(12)13-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3

InChI Key

XWFKINZCCVZUKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1Br)Br)Br

Origin of Product

United States

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